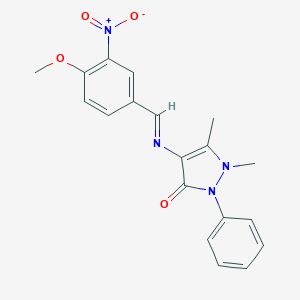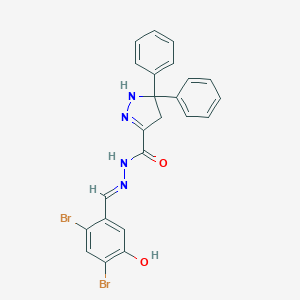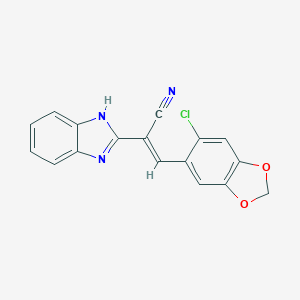![molecular formula C16H14BrCl2NO B413196 2-BROMO-4-CHLORO-6-[(E)-[(3-CHLORO-4-METHYLPHENYL)IMINO]METHYL]-3,5-DIMETHYLPHENOL](/img/structure/B413196.png)
2-BROMO-4-CHLORO-6-[(E)-[(3-CHLORO-4-METHYLPHENYL)IMINO]METHYL]-3,5-DIMETHYLPHENOL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-BROMO-4-CHLORO-6-[(E)-[(3-CHLORO-4-METHYLPHENYL)IMINO]METHYL]-3,5-DIMETHYLPHENOL is a complex organic compound with a unique structure that includes multiple halogen atoms and a phenolic group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-4-CHLORO-6-[(E)-[(3-CHLORO-4-METHYLPHENYL)IMINO]METHYL]-3,5-DIMETHYLPHENOL typically involves multiple steps, including halogenation and imine formation. One common method involves the following steps:
Halogenation: The starting material, 3,5-dimethylphenol, undergoes bromination and chlorination to introduce the bromo and chloro substituents at the 2 and 4 positions, respectively.
Imine Formation: The halogenated phenol is then reacted with 3-chloro-4-methylbenzaldehyde under acidic conditions to form the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-BROMO-4-CHLORO-6-[(E)-[(3-CHLORO-4-METHYLPHENYL)IMINO]METHYL]-3,5-DIMETHYLPHENOL can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromo and chloro) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones, while the imine group can be reduced to form amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones.
Aplicaciones Científicas De Investigación
2-BROMO-4-CHLORO-6-[(E)-[(3-CHLORO-4-METHYLPHENYL)IMINO]METHYL]-3,5-DIMETHYLPHENOL has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules through coupling reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-BROMO-4-CHLORO-6-[(E)-[(3-CHLORO-4-METHYLPHENYL)IMINO]METHYL]-3,5-DIMETHYLPHENOL involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites, while the halogen atoms can participate in halogen bonding. The imine group can interact with nucleophilic sites, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-chloro-6-methylphenol
- 2-Bromo-4-chloro-6-{[(3,4-dichlorophenyl)imino]methyl}-3,5-dimethylphenol
- 2-Bromo-4-chloro-6-{[(3,5-dimethylphenyl)imino]methyl}-3,5-dimethylphenol
Uniqueness
The uniqueness of 2-BROMO-4-CHLORO-6-[(E)-[(3-CHLORO-4-METHYLPHENYL)IMINO]METHYL]-3,5-DIMETHYLPHENOL lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of multiple halogen atoms and the imine linkage make it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C16H14BrCl2NO |
|---|---|
Peso molecular |
387.1g/mol |
Nombre IUPAC |
2-bromo-4-chloro-6-[(3-chloro-4-methylphenyl)iminomethyl]-3,5-dimethylphenol |
InChI |
InChI=1S/C16H14BrCl2NO/c1-8-4-5-11(6-13(8)18)20-7-12-9(2)15(19)10(3)14(17)16(12)21/h4-7,21H,1-3H3 |
Clave InChI |
IUABWOMJAVXZRG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N=CC2=C(C(=C(C(=C2O)Br)C)Cl)C)Cl |
SMILES canónico |
CC1=C(C=C(C=C1)N=CC2=C(C(=C(C(=C2O)Br)C)Cl)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-(4-bromobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B413115.png)
![N-[1-({2-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]hydrazino}carbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B413116.png)

![3-({[2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)[1,1'-biphenyl]-2-ol](/img/structure/B413118.png)
![5-(2-HYDROXY-3,5-DINITROPHENYL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B413121.png)
![2,4-dichloro-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B413123.png)
![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B413125.png)
![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide](/img/structure/B413126.png)
![2-Benzothiazol-2-yl-4-[3-(4-bromo-phenyl)-allylideneamino]-phenol](/img/structure/B413127.png)
![N-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-6-yl]amine](/img/structure/B413134.png)

![4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B413136.png)
![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B413138.png)

